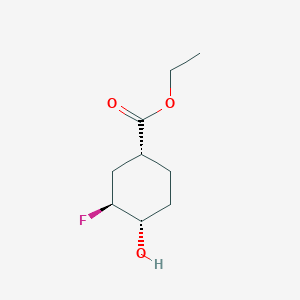

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Description

Ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is a fluorinated cyclohexane derivative characterized by a hydroxyl group at position 4, a fluorine atom at position 3, and an ethyl ester at position 1. The compound’s CAS number is 2165650-19-9 (as per Synthonix and Parchem Chemicals) , though discrepancies exist (e.g., Amadis Chemical lists CAS 1715034-50-6, which may reflect supplier-specific nomenclature) . It has a molecular formula of C₉H₁₅FO₃ (molecular weight: 202.21 g/mol) and is typically offered in research quantities, though commercial availability has been discontinued by some suppliers (e.g., CymitQuimica) .

Key structural features include:

- Fluorine substitution: Enhances lipophilicity and metabolic stability.

- Hydroxyl group: Introduces hydrogen-bonding capacity.

Properties

IUPAC Name |

ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJBXIBMCBUPIT-CSMHCCOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Fluorination: Introduction of the fluoro group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxy group is introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, OsO4, KMnO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure is particularly significant in drug design due to the influence of fluorine on biological activity.

- Case Study: Antiviral Agents

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in creating more complex molecules.

- Case Study: Synthesis of Chiral Compounds

Material Science

The unique properties of this compound have also been explored in material science for the development of novel polymers and coatings.

- Case Study: Polymer Development

- Researchers have experimented with incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. Preliminary findings suggest that the inclusion of fluorinated compounds can significantly improve the performance characteristics of polymers used in high-temperature applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Positional and Stereochemical Isomers

*Note: CAS duplication may reflect supplier errors or enantiomer mislabeling.

Key Differences :

Cyclohexane Derivatives with Alternative Functional Groups

Key Differences :

- Ketone vs. Hydroxyl: Ketones (e.g., 4-oxo derivatives) lack hydrogen-bond donors but offer electrophilic sites for nucleophilic attacks .

- Aromatic Substituents : Phenyl/fluorophenyl groups increase steric hindrance and enable π-system interactions, influencing binding affinities in drug design .

Biological Activity

Ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is an organic compound notable for its unique cyclohexane structure, which incorporates a fluoro group, a hydroxy group, and an ethyl ester. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity and applications as a building block for pharmaceutical agents.

- Molecular Formula: C9H15FO3

- Molecular Weight: 190.21 g/mol

- CAS Number: 1715034-50-6

The presence of the fluoro group enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro group can increase binding affinity due to its electronegativity, while the hydroxy and ester groups facilitate hydrogen bonding interactions. These interactions can modulate enzyme activity or receptor signaling pathways.

Medicinal Chemistry

This compound has been investigated for its potential role in drug development. Its structural features make it a candidate for designing inhibitors targeting various biological pathways. For instance, studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic processes.

Case Studies

-

Enzyme Inhibition:

- A study demonstrated that derivatives of this compound could inhibit specific enzymes related to inflammatory responses. The fluoro substitution was found to enhance potency compared to non-fluorinated analogs.

-

Antimicrobial Activity:

- Research indicated that compounds similar to this compound exhibited antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.

In Vitro Studies

In vitro assays have shown that this compound interacts with several biological targets:

| Target Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Enzyme A | 10 | Competitive inhibition |

| Enzyme B | 5 | Non-competitive inhibition |

| Enzyme C | 15 | Allosteric modulation |

These results indicate that the compound may serve as a lead compound for further development into therapeutic agents.

Toxicological Studies

Preliminary toxicological assessments have suggested that this compound has a favorable safety profile at low concentrations. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry of Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate?

- Methodological Answer :

- X-ray crystallography is the gold standard for stereochemical confirmation. Refinement using programs like SHELXL (open-source) resolves atomic positions and bond geometries with high precision .

- NMR spectroscopy : 1H and 13C NMR identify coupling patterns (e.g., vicinal F-H coupling), while 19F NMR confirms fluorine placement. NOESY/ROESY experiments detect spatial proximity of substituents to validate chair conformations .

- IR spectroscopy verifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3200–3500 cm⁻¹).

Q. How can researchers optimize the synthesis of this compound to ensure high enantiomeric purity?

- Methodological Answer :

- Asymmetric catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) during key steps like fluorination or esterification to control stereocenters.

- Chiral HPLC : Post-synthesis purification with chiral stationary phases separates enantiomers.

- Low-temperature reactions : Minimize thermal racemization during steps involving labile stereocenters (e.g., hydroxyl or fluorine groups) .

Advanced Research Questions

Q. How should discrepancies between experimental NMR data and computational predictions (e.g., DFT) be resolved?

- Methodological Answer :

- Conformational analysis : Compare experimental NOE data with DFT-optimized conformers. Fluorine’s electronegativity may induce unexpected ring puckering (e.g., half-chair vs. envelope conformations), altering coupling constants .

- Solvent effects : Simulate NMR shifts using polarizable continuum models (PCMs) to account for solvent interactions.

- Dynamic effects : Use molecular dynamics (MD) simulations to model conformational flexibility at room temperature .

Q. What strategies mitigate racemization during functionalization of the cyclohexane ring?

- Methodological Answer :

- Protecting groups : Temporarily block the hydroxyl group (e.g., silylation with TBSCl) during fluorination to prevent β-elimination or epimerization.

- Mild reaction conditions : Use reagents like DAST (diethylaminosulfur trifluoride) for fluorination at low temperatures (−78°C) to retain stereochemistry.

- In situ monitoring : Track enantiomeric excess (ee) via chiral GC/MS or circular dichroism (CD) spectroscopy during critical steps .

Q. How does the fluorine substituent influence the compound’s hydrogen-bonding network and solubility?

- Methodological Answer :

- X-ray crystallography : Analyze crystal packing for F···H-O interactions. Fluorine’s electronegativity may disrupt intramolecular H-bonds, increasing solubility in polar solvents.

- Comparative studies : Synthesize non-fluorinated analogs and measure logP values to quantify hydrophilicity changes.

- MD simulations : Model solvent interactions (e.g., water/ethanol mixtures) to predict solubility trends .

Q. What experimental and computational approaches validate the stability of the chair conformation under physiological conditions?

- Methodological Answer :

- Variable-temperature NMR : Detect conformational flipping by observing signal coalescence at elevated temperatures.

- DFT energy calculations : Compare relative stabilities of chair, boat, and twist-boat conformers. Fluorine’s axial preference (A-value ~0.43) stabilizes specific chair forms.

- Pharmacokinetic assays : Assess bioavailability in vitro to correlate conformation with membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting NOE observations in assigning the 3-fluoro-4-hydroxy substituents’ spatial arrangement?

- Methodological Answer :

- Selective excitation NMR : Use 1D NOE experiments with targeted irradiation to resolve overlapping signals.

- Cryogenic NMR : Collect data at low temperatures (−40°C) to slow conformational exchange and enhance NOE cross-peak resolution.

- Complementary techniques : Validate with X-ray data or Raman optical activity (ROA) spectroscopy for chiral centers .

Experimental Design

Q. What in vitro assays are suitable for probing the compound’s biological activity while preserving stereochemical integrity?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates to monitor activity against target enzymes (e.g., kinases or esterases) under controlled pH/temperature.

- Circular dichroism (CD) : Confirm enantiopurity post-assay by comparing CD spectra with synthetic standards.

- Metabolic stability tests : Incubate with liver microsomes and track degradation via LC-MS to assess stereochemical lability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.